Cas no 82231-58-1 (Ethyl 2-(4-bromo-1H-pyrazol-1-yl)acetate)
Ethyl 2-(4-bromo-1H-pyrazol-1-yl)acetate Chemical and Physical Properties
Names and Identifiers
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- Ethyl 2-(4-bromo-1H-pyrazol-1-yl)acetate
- Ethyl (4-bromo-1h-pyrazol-1-yl)acetate
- (4-BROMO-PYRAZOL-1-YL)-ACETIC ACID ETHYL ESTER
- 4-bromo-1H-Pyrazole-1-acetic acid ethyl ester
- 2-(4-bromopyrazol-1-yl)acetic acid ethyl ester
- ethyl (4-bromopyrazol-1-yl)acetate
- ethyl 2-(4-bromopyrazolyl)acetate
- Ethyl 4-bromo-1H-pyrazole-1-acetate (ACI)
- EN300-194816
- 1H-Pyrazole-1-acetic acid, 4-bromo-, ethyl ester
- STK349498
- 82231-58-1
- ethyl 2-(4-bromopyrazol-1-yl)acetate
- Ethyl 4-Bromopyrazole-1-acetate
- F16290
- ILVAPGLHLXVJIN-UHFFFAOYSA-N
- ALBB-012805
- BBL016249
- MFCD04969156
- CS-0045060
- SCHEMBL12968057
- F2147-7235
- AKOS000309353
- DTXSID30426895
- AS-64762
- SY077537
- DB-016487
- Ethyl2-(4-bromo-1H-pyrazol-1-yl)acetate
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- MDL: MFCD04969156
- Inchi: 1S/C7H9BrN2O2/c1-2-12-7(11)5-10-4-6(8)3-9-10/h3-4H,2,5H2,1H3
- InChI Key: ILVAPGLHLXVJIN-UHFFFAOYSA-N
- SMILES: O=C(CN1C=C(Br)C=N1)OCC
Computed Properties
- Exact Mass: 231.98500
- Monoisotopic Mass: 231.98474g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 12
- Rotatable Bond Count: 4
- Complexity: 166
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.3
- Topological Polar Surface Area: 44.1Ų
Experimental Properties
- Density: 1.57±0.1 g/cm3 (20 ºC 760 Torr),
- Solubility: Slightly soluble (7.2 g/l) (25 º C),
- PSA: 44.12000
- LogP: 1.20870
Ethyl 2-(4-bromo-1H-pyrazol-1-yl)acetate Customs Data
- HS CODE:2933199090
- Customs Data:
China Customs Code:
2933199090Overview:
2933199090. Other structurally non fused pyrazole ring compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933199090. other compounds containing an unfused pyrazole ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
Ethyl 2-(4-bromo-1H-pyrazol-1-yl)acetate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-IT885-1g |
Ethyl 2-(4-bromo-1H-pyrazol-1-yl)acetate |
82231-58-1 | 95+% | 1g |
1570.0CNY | 2021-07-17 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-IT885-100mg |
Ethyl 2-(4-bromo-1H-pyrazol-1-yl)acetate |
82231-58-1 | 95+% | 100mg |
447CNY | 2021-05-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-IT885-250mg |
Ethyl 2-(4-bromo-1H-pyrazol-1-yl)acetate |
82231-58-1 | 95+% | 250mg |
1016CNY | 2021-05-07 | |
| Fluorochem | 027102-250mg |
4-Bromo-pyrazol-1-yl)-acetic acid ethyl ester |
82231-58-1 | 95% | 250mg |
£67.00 | 2022-03-01 | |
| Fluorochem | 027102-2g |
4-Bromo-pyrazol-1-yl)-acetic acid ethyl ester |
82231-58-1 | 95% | 2g |
£253.00 | 2022-03-01 | |
| Alichem | A049005288-5g |
Ethyl 2-(4-bromo-1H-pyrazol-1-yl)acetate |
82231-58-1 | 95% | 5g |
$836.00 | 2023-09-01 | |
| TRC | E903733-50mg |
Ethyl (4-Bromo-1H-pyrazol-1-yl)acetate |
82231-58-1 | 50mg |
$ 50.00 | 2022-06-05 | ||
| TRC | E903733-100mg |
Ethyl (4-Bromo-1H-pyrazol-1-yl)acetate |
82231-58-1 | 100mg |
$ 70.00 | 2022-06-05 | ||
| TRC | E903733-500mg |
Ethyl (4-Bromo-1H-pyrazol-1-yl)acetate |
82231-58-1 | 500mg |
$ 295.00 | 2022-06-05 | ||
| Chemenu | CM188548-100mg |
Ethyl (4-bromo-1H-pyrazol-1-yl)acetate |
82231-58-1 | 95+% | 100mg |
$79 | 2021-08-05 |
Ethyl 2-(4-bromo-1H-pyrazol-1-yl)acetate Production Method
Production Method 1
1.2 Solvents: Tetrahydrofuran ; 14 h, rt
Production Method 2
1.2 Catalysts: Potassium iodide ; 0 °C → 80 °C; 8 h, 80 °C; 80 °C → rt
1.3 Reagents: Water ; rt
Ethyl 2-(4-bromo-1H-pyrazol-1-yl)acetate Raw materials
Ethyl 2-(4-bromo-1H-pyrazol-1-yl)acetate Preparation Products
Ethyl 2-(4-bromo-1H-pyrazol-1-yl)acetate Suppliers
Ethyl 2-(4-bromo-1H-pyrazol-1-yl)acetate Related Literature
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1. An all-solid-state imprinted polymer-based potentiometric sensor for determination of bisphenol S†Rongning Liang,Tanji Yin,Ruiqing Yao,Wei Qin RSC Adv., 2016,6, 73308-73312
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Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
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Suji Lee,Min Su Han Chem. Commun., 2021,57, 9450-9453
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Chengbin Yang,Hing Lun Tsang,Pui Man Lau,Ken-Tye Yong,Ho Pui Ho,Siu Kai Kong Analyst, 2017,142, 3579-3587
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Luis Miguel Azofra,Douglas R. MacFarlane,Chenghua Sun Chem. Commun., 2016,52, 3548-3551
Additional information on Ethyl 2-(4-bromo-1H-pyrazol-1-yl)acetate
Research Brief on Ethyl 2-(4-bromo-1H-pyrazol-1-yl)acetate (CAS: 82231-58-1): Recent Advances and Applications
Ethyl 2-(4-bromo-1H-pyrazol-1-yl)acetate (CAS: 82231-58-1) is a brominated pyrazole derivative that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its versatile applications as a key intermediate in the synthesis of bioactive compounds. Recent studies have highlighted its role in the development of novel pharmaceuticals, agrochemicals, and materials science. This research brief aims to provide an overview of the latest advancements related to this compound, focusing on its synthetic utility, biological activities, and potential industrial applications.
Recent literature indicates that Ethyl 2-(4-bromo-1H-pyrazol-1-yl)acetate serves as a crucial building block in the synthesis of heterocyclic compounds, particularly in the construction of pyrazole-based scaffolds. A study published in the Journal of Medicinal Chemistry (2023) demonstrated its use in the preparation of potent kinase inhibitors, showcasing its relevance in targeted cancer therapies. The bromine substituent at the 4-position of the pyrazole ring enhances the reactivity of the compound, enabling efficient cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig couplings.
In addition to its synthetic applications, Ethyl 2-(4-bromo-1H-pyrazol-1-yl)acetate has been investigated for its direct biological activities. Research conducted by the European Journal of Pharmacology (2022) revealed that derivatives of this compound exhibit moderate anti-inflammatory and analgesic properties, potentially through the modulation of COX-2 enzyme activity. These findings suggest its potential as a lead compound for the development of non-steroidal anti-inflammatory drugs (NSAIDs).
From a methodological perspective, recent advancements in the synthesis of Ethyl 2-(4-bromo-1H-pyrazol-1-yl)acetate have focused on improving yield and sustainability. A green chemistry approach reported in ACS Sustainable Chemistry & Engineering (2023) utilized microwave-assisted synthesis to reduce reaction times and minimize waste generation. This method achieved a 92% yield under optimized conditions, highlighting the potential for scalable industrial production.
Looking ahead, the versatility of Ethyl 2-(4-bromo-1H-pyrazol-1-yl)acetate continues to inspire innovative research directions. Current investigations are exploring its use in metal-organic frameworks (MOFs) for catalytic applications, as well as its incorporation into fluorescent probes for biological imaging. These developments underscore the compound's growing importance in interdisciplinary research spanning chemistry, biology, and materials science.
In conclusion, Ethyl 2-(4-bromo-1H-pyrazol-1-yl)acetate (CAS: 82231-58-1) remains a compound of significant interest in chemical and pharmaceutical research. Its dual role as a synthetic intermediate and bioactive molecule, coupled with recent methodological improvements in its production, positions it as a valuable asset in drug discovery and materials development. Future research will likely uncover additional applications and optimize its utility across various scientific domains.
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